Salannic acid - 29803-85-8

Salannic acid

Catalog Number: EVT-8783131
CAS Number: 29803-85-8
Molecular Formula: C26H34O7
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Salicylic acid can be synthesized through various methods, including:

  1. Traditional Synthesis: The most common laboratory synthesis involves the hydrolysis of methyl salicylate (wintergreen oil) using sodium hydroxide. This method typically requires refluxing the reactants under controlled conditions.
  2. Green Chemistry Approaches: Recent studies have focused on optimizing the synthesis of salicylic acid using environmentally friendly methods. For example, one study reported synthesizing salicylic acid with a yield of 99% using optimized parameters such as reaction temperature and molar ratios of reactants .
  3. Biosynthesis: In plants and some bacteria, salicylic acid is synthesized from chorismate via two main pathways: the isochorismate synthase pathway and the phenylalanine ammonia-lyase pathway. The former is predominant in plants, converting chorismate to isochorismate, which is then transformed into salicylic acid .

Technical Details

The technical aspects of synthesizing salicylic acid include controlling reaction conditions such as temperature (typically around 90°C), pH levels during precipitation (around 1.5), and reaction times (approximately 3 hours) to maximize yield and purity .

Molecular Structure Analysis

Data

  • Molecular Weight: 138.121 g/mol
  • Melting Point: 159°C
  • Solubility: Poorly soluble in water (1 part in 460 parts of water), soluble in alcohol and ether .
Chemical Reactions Analysis

Reactions

Salicylic acid participates in various chemical reactions:

  1. Esterification: It can react with alcohols to form esters.
  2. Acid-Base Reactions: As a weak acid (pKa ≈ 2.98), it can donate protons in aqueous solutions.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield phenolic compounds.

Technical Details

The reactions involving salicylic acid often require specific catalysts or conditions to proceed efficiently, such as the presence of acids or bases to facilitate ester formation or hydrolysis reactions.

Mechanism of Action

Process

Salicylic acid functions primarily as a signaling molecule in plants, triggering defense mechanisms against biotic stressors such as pathogens. Its mechanism involves:

  1. Signal Transduction: Salicylic acid activates defense-related genes by inducing systemic acquired resistance, leading to the production of pathogenesis-related proteins.
  2. Volatile Signaling: It can be converted into methyl salicylate, which serves as a volatile signal to neighboring plants, enhancing their resistance .

Data

Research indicates that salicylic acid's concentration increases significantly in response to pathogen attack, highlighting its role in plant immunity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or fine needles.
  • Odor: Odorless when synthetic; may have a faint mint-like scent when derived from natural sources.

Chemical Properties

  • Solubility: Varies significantly with solvents; soluble in ethanol and ether but poorly soluble in cold water.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

Salicylic acid's purity can be analyzed using high-performance liquid chromatography methods, ensuring accurate quantification in various samples .

Applications

Salicylic acid has a wide range of scientific uses:

  1. Medicinal Applications: Known for its anti-inflammatory properties, it is commonly used in pain relief medications and topical treatments for skin conditions like acne.
  2. Agricultural Uses: It acts as a plant growth regulator and enhances resistance against diseases by modulating physiological processes.
  3. Analytical Chemistry: Employed as an analytical standard for various assays due to its well-defined chemical properties .
Biosynthesis Pathways & Genetic Regulation

Enzymatic Synthesis via Phenylalanine Ammonia-Lyase (Phenylalanine ammonia-lyase) Pathways

The phenylpropanoid pathway, initiated by Phenylalanine ammonia-lyase (Phenylalanine ammonia-lyase), converts L-phenylalanine to trans-cinnamic acid, a precursor for SA. Key characteristics include:

  • Catalytic Mechanism: Phenylalanine ammonia-lyase utilizes the electrophilic cofactor 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), formed by cyclization of an Ala-Ser-Gly tripeptide. MIO activates L-phenylalanine’s β-carbon for deprotonation, yielding trans-cinnamic acid and ammonia via an E1cB elimination reaction [10].
  • Isoenzyme Diversity: Plants exhibit tissue- and stress-specific Phenylalanine ammonia-lyase isoforms. Ferula pseudalliacea expresses three Phenylalanine ammonia-lyase genes (FpPhenylalanine ammonia-lyase1–3) with distinct organ-level expression: FpPhenylalanine ammonia-lyase1 predominates in stems, while FpPhenylalanine ammonia-lyase2 and FpPhenylalanine ammonia-lyase3 peak in roots/flowers [2]. Conifers like Pinus taeda harbor five Phenylalanine ammonia-lyase genes (PtPhenylalanine ammonia-lyase1–5), contrasting with fewer copies in angiosperms, suggesting lineage-specific expansion [6].
  • Defense Induction: Pathogen challenge upregulates Phenylalanine ammonia-lyase expression. Wheat Phenylalanine ammonia-lyase genes show heightened activity during Fusarium graminearum infection, correlating with SA accumulation [6].

Table 1: Key Enzymes in Salicylic Acid Biosynthesis Pathways

EnzymePathwaySubcellular LocalizationPrimary FunctionEvolutionary Note
Phenylalanine ammonia-lyasePhenylpropanoidCytosol/Chloroplast?Converts L-phe to trans-cinnamic acidMultigene families in gymnosperms [6]
Isochorismate SynthaseIsochorismatePlastidConverts chorismate to isochorismateHigh-activity variants in Arabidopsis [3]
PBS3/EPS1IsochorismateCytosolConjugates isochorismate to glutamateAbsent in bacteria [9]

Isochorismate Synthase-Dependent Biosynthetic Routes

The isochorismate pathway predominates SA biosynthesis in Arabidopsis and related species:

  • Chloroplastic Entry: Isochorismate Synthase (Isochorismate Synthase) converts chorismate (from shikimate pathway) to isochorismate within plastids. Arabidopsis Isochorismate Synthase1 and Isochorismate Synthase2 both localize to chloroplasts via N-terminal transit peptides [7].
  • Bacterial vs. Plant Mechanisms: Unlike bacteria, which use isochorismate pyruvate lyase for direct SA synthesis, plants employ a two-step mechanism:
  • Isochorismate-9-glutamate formation: Cytosolic PBS3 (avrPphB SUSCEPTIBLE3) conjugates isochorismate with glutamate [9].
  • Spontaneous/Enzymatic Conversion: Isochorismate-9-glutamate decomposes spontaneously or via EPS1 (ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1) acyltransferase to release SA [9].
  • Transport Requirement: Plastid-to-cytosol isochorismate efflux requires the MATE transporter EDS5 (ENHANCED DISEASE SUSCEPTIBILITY 5). eds5 mutants show >90% SA reduction [4] [9].
  • Enzymatic Efficiency Variations: Isochorismate Synthase1 enzymatic activity in Arabidopsis exceeds that of tobacco (Nicotiana tabacum) and rice (Oryza sativa) isoforms. Key residues (Thr531, Ser537, Ile550) underpin AtIsochorismate Synthase1’s high activity [3].

Evolutionary Conservation of Salicylate Production in Plant Defense Systems

SA biosynthesis pathways exhibit species-specific adaptations:

  • Pathway Dominance Shifts:
  • Arabidopsis: Isochorismate pathway generates >90% of pathogen-induced SA [7] [9].
  • Rice: Phenylalanine ammonia-lyase pathway predominates; basal shoot SA levels (2–3 μg/g FW) vastly exceed Arabidopsis (0.25–1 μg/g FW) [9].
  • Soybean: Isochorismate and Phenylalanine ammonia-lyase contribute equally [9].
  • Gymnosperm-Angiosperm Divergence: Conifers retain ancestral Phenylalanine ammonia-lyase genes from duplications predating angiosperm divergence. Pinus taeda’s five Phenylalanine ammonia-lyase genes contrast with single-clade angiosperm Phenylalanine ammonia-lyases, indicating distinct functional evolution [6].
  • Conserved Defense Role: SA mediates Systemic Acquired Resistance (Systemic acquired resistance) in vascular plants universally. SA derivatives (e.g., methyl salicylate, N-hydroxypipecolic acid) serve as mobile SAR signals across species [1] [8].

Transcriptional Regulation of Salicylic Acid Biosynthesis Genes

SA biosynthesis is transcriptionally orchestrated by stress-responsive networks:

  • Calcium Signaling: Pathogen recognition triggers cytosolic Ca²⁺ influx, decoded by:
  • Calmodulin-Binding Transcription Activators: Arabidopsis CBP60g and SARD1 bind the Isochorismate Synthase1 promoter. cbp60g/sard1 double mutants abolish SA production [4].
  • Negative Regulation: Calmodulin-binding CBP60a represses Isochorismate Synthase1; its displacement by CBP60g/SARD1 activates SA synthesis [4].
  • SA Amplification Loop: SA induces Isochorismate Synthase1 expression via NPR1 (NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1). Nuclear NPR1 tethers TGA transcription factors to SA-responsive elements, enhancing Isochorismate Synthase1/Phenylalanine ammonia-lyase transcription [1] [4].
  • Pathogen-Responsive Cis-Elements: Phenylalanine ammonia-lyase promoters in Ferula and Pinus contain W-box elements bound by WRKY factors. OsWRKY6 upregulates rice Phenylalanine ammonia-lyase, though direct Isochorismate Synthase links are unconfirmed [2] [9].

Table 2: Transcriptional Regulators of Salicylic Acid Biosynthesis

RegulatorTarget GenesActivation SignalEffect on SA Biosynthesis
CBP60g/SARD1Isochorismate Synthase1Pathogen-induced Ca²⁺ fluxPositive; essential for basal SA [4]
NPR1-TGA complexIsochorismate Synthase1, Phenylalanine ammonia-lyaseExisting SAAmplification loop [1] [4]
WRKY transcription factorsPhenylalanine ammonia-lyasePathogen/MAMP perceptionTissue-specific upregulation [2] [9]

Key Synthesis

Salicylic acid biosynthesis exemplifies evolutionary flexibility within conserved defense frameworks. While Isochorismate Synthase-dependence dominates Arabidopsis, Phenylalanine ammonia-lyase-mediated synthesis prevails in monocots like rice, reflecting lineage-specific adaptations. Transcriptional controls—from calcium sensors to SA-NPR1 feedback—ensure precise spatiotemporal SA accumulation. Future research should clarify cross-species conservation of PBS3/EPS1 mechanisms and resolve Phenylalanine ammonia-lyase's chloroplastic versus cytosolic roles in SA precursors.

Properties

CAS Number

29803-85-8

Product Name

Salannic acid

IUPAC Name

2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-12,14-dihydroxy-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetic acid

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C26H34O7/c1-12-14(13-5-6-31-10-13)7-15-20(12)26(4)16(8-19(29)30)25(3)18(28)9-17(27)24(2)11-32-21(22(24)25)23(26)33-15/h5-6,10,14-18,21-23,27-28H,7-9,11H2,1-4H3,(H,29,30)/t14-,15-,16-,17-,18+,21-,22+,23-,24-,25+,26-/m1/s1

InChI Key

QMEMRUDWBPMCGJ-SRSHEJQUSA-N

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)O)C)CC(=O)O)C

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)O)C)CC(=O)O)C

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